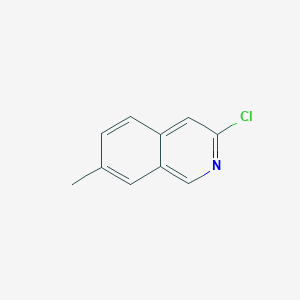

3-Chloro-7-methylisoquinoline

CAS No.: 1033201-77-2

Cat. No.: VC2534776

Molecular Formula: C10H8ClN

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1033201-77-2 |

|---|---|

| Molecular Formula | C10H8ClN |

| Molecular Weight | 177.63 g/mol |

| IUPAC Name | 3-chloro-7-methylisoquinoline |

| Standard InChI | InChI=1S/C10H8ClN/c1-7-2-3-8-5-10(11)12-6-9(8)4-7/h2-6H,1H3 |

| Standard InChI Key | OZGPSMOHOBPNJI-UHFFFAOYSA-N |

| SMILES | CC1=CC2=CN=C(C=C2C=C1)Cl |

| Canonical SMILES | CC1=CC2=CN=C(C=C2C=C1)Cl |

Introduction

3-Chloro-7-methylisoquinoline is an organic compound that belongs to the isoquinoline family, which is a subset of heterocyclic aromatic compounds. Isoquinolines are structurally similar to quinolines but differ in the position of the nitrogen atom within the aromatic ring system. The compound's molecular formula is , and it features a chlorine atom at the third position and a methyl group at the seventh position on the isoquinoline backbone.

This compound is of significant interest in pharmaceutical and chemical research due to its potential applications as a precursor in drug synthesis, as well as its biological activity.

Molecular Data

-

Molecular Formula:

-

Molecular Weight: 177.63 g/mol

-

Chemical Structure:

-

The compound consists of a bicyclic aromatic system with a nitrogen atom in the second ring.

-

A chlorine substituent is present at position 3, while a methyl group occupies position 7.

-

General Synthetic Approach

The synthesis of chloro-substituted isoquinolines often involves cyclization reactions or selective halogenation of isoquinoline derivatives:

-

Halogenation: Chlorination can be achieved using reagents like phosphorus pentachloride (PCl) or thionyl chloride (SOCl) under controlled conditions.

-

Cyclization Routes: Starting from substituted benzaldehydes and amines, Pomeranz–Fritsch or Bischler–Napieralski cyclization methods can yield isoquinolines with desired substitutions.

Example Reaction Scheme

A common route involves:

-

Methylation at the seventh position using methyl iodide () or dimethyl sulfate.

-

Chlorination at the third position using N-chlorosuccinimide (NCS) or similar reagents.

Pharmaceutical Relevance

Isoquinoline derivatives, including chloro-substituted ones, are widely studied for their pharmacological properties:

-

Antimalarial Activity:

-

Anticancer Potential:

Chemical Intermediary

Due to its reactive functional groups, 3-chloro-7-methylisoquinoline serves as a precursor for synthesizing more complex molecules, including:

-

Chiral ligands for asymmetric catalysis.

-

Advanced pharmaceutical agents through further functionalization.

Challenges and Limitations

-

Limited Solubility:

-

Poor aqueous solubility can limit bioavailability in pharmaceutical applications.

-

-

Synthetic Complexity:

-

Selective substitution at specific positions requires precise control over reaction conditions, which can increase production costs.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume